molecular formula C18H19ClN2 B11838009 5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride CAS No. 39744-92-8

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride

Cat. No.: B11838009
CAS No.: 39744-92-8
M. Wt: 298.8 g/mol
InChI Key: PJTGEWRUOVMBIR-UHFFFAOYSA-N
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Description

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with benzyl halides in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as methanol or ether, and catalysts like potassium carbonate or sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and distillation are employed to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole hydrochloride is unique due to its benzyl substitution and tetrahydroindole structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

39744-92-8

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole;hydrochloride

InChI

InChI=1S/C18H18N2.ClH/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20;/h1-3,6-7,10-12H,4-5,8-9,13H2;1H

InChI Key

PJTGEWRUOVMBIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC4=CC=CC=C4)C=CN=C3.Cl

Origin of Product

United States

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